Technical Whitepaper: Properties, Synthesis, and Applications of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0)
Technical Whitepaper: Properties, Synthesis, and Applications of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0)
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated heteroaromatics is a proven tactic to modulate pharmacokinetics, enhance metabolic stability, and improve target binding affinity. 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0) is a highly specialized, bifunctional building block designed for the synthesis of complex sulfonamides. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and downstream applications in rational drug design.
Physicochemical Properties & Structural Analysis
The utility of CAS 1565428-15-0 stems from its unique structural motifs: a pyridine core, a reactive sulfonyl chloride moiety, and a 2,2-difluoroethoxy substituent.
Structural Causality in Drug Design
The 2,2-difluoroethoxy group acts as a sophisticated bioisostere for standard alkoxy ethers (like methoxy or ethoxy groups) but introduces critical stereoelectronic effects. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent ether oxygen, reducing its basicity and hydrogen-bond acceptor capacity. Furthermore, the strong C-F bonds block oxidative metabolism—specifically CYP450-mediated O-dealkylation—which is a common pharmacokinetic liability in non-fluorinated analogs[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride |
| CAS Registry Number | 1565428-15-0 |
| Molecular Formula | C₇H₆ClF₂NO₃S |
| Molecular Weight | 257.64 g/mol |
| SMILES String | O=S(Cl)(=O)c1cccnc1OCC(F)F |
| Physical State | Off-white to pale yellow solid/viscous oil |
| Storage Conditions | 2-8°C, store under inert gas (Argon/N₂); Moisture sensitive |
| Commercial Purity | ≥95% (Typical HPLC/NMR specification) |
Synthetic Methodology: Upstream Workflow
Heteroaromatic sulfonyl chlorides are highly reactive electrophiles. Historically, their synthesis relied on the harsh oxidative chlorination of thiols. However, modern, scalable protocols utilize a Sandmeyer-type chlorosulfonylation of amino-pyridines. This approach uses DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable solid surrogate for toxic SO₂ gas, providing a self-validating and inherently safer route[2].
Protocol 1: Sandmeyer-Type Chlorosulfonylation to Yield CAS 1565428-15-0
Objective: Convert 3-amino-2-(2,2-difluoroethoxy)pyridine into the corresponding sulfonyl chloride without the dangerous accumulation of explosive diazonium intermediates.
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Reagent Mixing: In a flame-dried round-bottom flask, combine 3-amino-2-(2,2-difluoroethoxy)pyridine (1.0 equiv, 10 mmol), DABSO (0.6 equiv, 6 mmol), and CuCl₂ (0.05 equiv, 0.5 mmol) in anhydrous acetonitrile (20 mL).
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Acidification: Add 37% aqueous HCl (2.0 equiv, 20 mmol) to the mixture. Stir at room temperature for 10 minutes to ensure complete salt formation.
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Controlled Diazotization: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add tert-butyl nitrite (t-BuONO) (1.1 equiv, 11 mmol) dropwise over 15 minutes.
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Mechanistic Insight: The slow addition is critical. It controls the exothermic generation of the diazonium salt, which is immediately trapped by the Cu/DABSO complex, preventing hazardous accumulation[2].
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Sulfonylation: Remove the ice bath and stir the reaction mixture at room temperature for 16–18 hours.
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Workup & Isolation: Dilute the mixture with deionized water (30 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude CAS 1565428-15-0 must be stored under Argon at 2-8°C to prevent hydrolysis.
Caption: Synthetic workflow for CAS 1565428-15-0 via Sandmeyer chlorosulfonylation.
Downstream Applications: Sulfonamide Formation
The primary application of CAS 1565428-15-0 is the synthesis of fluorinated pyridine-3-sulfonamides. The sulfonamide moiety is a privileged pharmacophore, frequently utilized to target enzymes, ion channels (e.g., Nav1.7), and nuclear receptors.
Protocol 2: Synthesis of Target Sulfonamides
Objective: Couple CAS 1565428-15-0 with a primary or secondary amine. Causality: Pyridine or DIPEA is used as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution forward. Dichloromethane (DCM) is utilized to ensure the complete dissolution of the lipophilic fluorinated intermediate.
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Preparation: Flame-dry a reaction vial and purge with Argon to prevent competitive hydrolysis of the sulfonyl chloride into its inactive sulfonic acid form.
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Dissolution: Dissolve the target amine (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL).
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Base Addition: Add anhydrous pyridine or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Stir for 5 minutes at room temperature.
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Cooling: Cool the mixture to 0 °C to thermodynamically control the highly exothermic nucleophilic attack.
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Electrophile Addition: Slowly add CAS 1565428-15-0 (1.1 equiv, 1.1 mmol) in small portions.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.
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Quenching & Purification: Quench with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 x 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Caption: Pharmacological advantages of integrating the 1565428-15-0 building block.
Handling, Stability, and Storage
As an acid chloride derivative, 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride is highly susceptible to nucleophilic attack by ambient moisture. Hydrolysis yields the corresponding sulfonic acid and hydrochloric acid, rendering the reagent useless for cross-coupling.
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Storage: Must be stored strictly at 2-8°C.
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Atmosphere: Keep sealed under a blanket of inert gas (Argon or dry Nitrogen).
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Handling: Weigh out and transfer the material inside a glovebox or under a continuous stream of inert gas using Schlenk line techniques.
References
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[1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). Available at:[Link]
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[2] Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 26, 5951-5955 (2024). Available at:[Link]
